molecular formula C20H24O10 B134044 Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate CAS No. 3080-47-5

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate

Cat. No.: B134044
CAS No.: 3080-47-5
M. Wt: 424.4 g/mol
InChI Key: IQZIUMCUDYOPQO-KVIJGQROSA-N
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Description

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound that features a benzyl group attached to a glucopyranosiduronic acid methyl ester with three acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosiduronic acid This is followed by esterification with methyl alcohol and subsequent acetylation to introduce the acetate groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The glucopyranosiduronic acid moiety can interact with carbohydrate-binding proteins, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Glucopyranoside: Similar structure but lacks the ester and acetate groups.

    Methyl Glucopyranoside: Contains a methyl group but no benzyl or acetate groups.

    Glucopyranosiduronic Acid: The parent compound without benzyl or ester modifications.

Uniqueness

Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its combination of benzyl, ester, and acetate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIUMCUDYOPQO-KVIJGQROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443600
Record name Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3080-47-5
Record name Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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